(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 1-naphthoate
Description
(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 1-naphthoate is a heterocyclic compound featuring a benzotriazinone core fused to a naphthoate ester. Benzotriazinones are recognized for their biological relevance, particularly as enzyme inhibitors, and are synthesized via methods such as the use of trichlorotriazine (TCT) adducts to introduce sulfonamide or ester functionalities . The structural confirmation of such compounds typically relies on spectroscopic techniques (e.g., $ ^1 \text{H} $ NMR, IR, mass spectrometry), as highlighted in synthesis protocols for analogous heterocycles .
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl naphthalene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3/c23-18-16-9-3-4-11-17(16)20-21-22(18)12-25-19(24)15-10-5-7-13-6-1-2-8-14(13)15/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIKKWAVXNTHDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OCN3C(=O)C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 1-naphthoate, a multi-step process is often employed. The starting material, 4-oxobenzo[d][1,2,3]triazine, is reacted with a suitable methylating agent such as methyl iodide under basic conditions to form the intermediate (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl. This intermediate is then esterified with 1-naphthoic acid using standard esterification techniques involving a catalyst like sulfuric acid, resulting in the final product.
Industrial Production Methods
For industrial-scale production, the process is streamlined with large reactors and automated control systems. The methylation step is performed in high-pressure reactors to increase yield, and the esterification is often carried out in solvent-free conditions to enhance purity and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the naphthoate moiety.
Reduction: : Reduction typically affects the triazine ring, potentially converting it to a more reactive amine.
Substitution: : Nucleophilic substitution can occur at the triazine ring due to the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: : Catalytic hydrogenation using palladium on carbon is frequently employed.
Substitution: : Reactions are often conducted in polar aprotic solvents like dimethylformamide under basic conditions.
Major Products
Oxidation: : Leads to naphthoate derivatives with additional functional groups like hydroxyl or carbonyl.
Reduction: : Produces amine derivatives of the triazine ring.
Substitution: : Results in substituted triazines, which can be tailored for specific reactivities.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound serves as a building block for the creation of more complex molecules. Its reactivity allows for diverse functionalization.
Biology
In biological studies, it has been investigated for its potential enzyme inhibition properties, particularly as an inhibitor of enzymes involved in DNA replication.
Medicine
Preliminary studies have explored its use as a lead compound in the development of anti-cancer drugs due to its ability to interfere with cell proliferation.
Industry
In the industrial sector, (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 1-naphthoate is used in the formulation of specialty polymers and as a precursor for advanced materials with unique electronic properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, its inhibition of DNA polymerase is due to the binding of the triazine ring to the active site of the enzyme, disrupting the replication process. The naphthoate moiety aids in cellular uptake and distribution, enhancing its overall efficacy.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Spectroscopic Techniques for Structural Confirmation
Key Findings and Implications
- Synthetic Efficiency : TCT-mediated methods (used for sulfonamide derivatives) offer advantages in yield and simplicity compared to multi-step hydrazine-based syntheses .
- Bioactivity: The sulfonamide group in benzotriazinones demonstrates significant enzyme inhibition, suggesting that modifying the ester group in the target compound could enhance potency.
- Structural Flexibility: Fusion of naphthalene with diverse heterocycles (triazinone, oxazinone, oxadiazine) highlights the tunability of physicochemical properties for drug design.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 1-naphthoate with high purity?
- Methodological Answer : Utilize a one-pot condensation–cyclization reaction involving naphthol derivatives, formaldehyde, and primary amines under controlled conditions. Optimize solvent choice (e.g., ethanol or acetonitrile) and temperature (60–80°C) to minimize side products. Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography with silica gel .
- Critical Parameters :
- Molar ratios : Maintain a 1:1:2 ratio of naphthol, amine, and formaldehyde.
- Catalysts : Consider Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Purity Validation : Confirm via ¹H/¹³C NMR and FT-IR spectroscopy to detect residual solvents or unreacted intermediates .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Combine multi-spectroscopic techniques :
- NMR Spectroscopy : Assign peaks for the oxatriazine and naphthoate moieties, focusing on characteristic shifts (e.g., carbonyl groups at ~170 ppm in ¹³C NMR).
- X-ray Crystallography : Resolve crystal packing and bond angles to confirm stereochemistry .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. What experimental designs are recommended to study the compound’s reactivity under varying pH and temperature conditions?
- Methodological Answer : Implement a split-plot factorial design (e.g., randomized blocks with repeated measures) to test stability across pH (2–12) and temperature (25–100°C). Use HPLC to quantify degradation products and kinetic modeling (e.g., Arrhenius equation) to predict shelf life .
- Data Analysis : Apply ANOVA to identify significant factors influencing degradation. Cross-validate results with DFT calculations to map electron density changes in reactive sites .
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
- Methodological Answer :
- Multi-Technique Correlation : Cross-reference NMR data with X-ray crystallography to resolve ambiguities in tautomeric forms or rotational isomers.
- Computational Modeling : Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data .
- Isotopic Labeling : Introduce ¹⁵N or ¹³C labels to track specific nuclei in complex spectra .
Q. What frameworks guide the study of this compound’s environmental fate and ecotoxicological impacts?
- Methodological Answer : Adopt the INCHEMBIOL experimental framework to assess:
- Environmental Persistence : Conduct hydrolysis/photolysis studies under simulated sunlight (UV-Vis) and aquatic conditions.
- Bioaccumulation : Use partition coefficient (log P) measurements and biotic/abiotic transformation assays.
- Ecotoxicity : Perform acute/chronic exposure tests on model organisms (e.g., Daphnia magna) .
Theoretical and Methodological Considerations
Q. How does the compound’s electronic structure influence its chemical behavior?
- Methodological Answer : Perform frontier molecular orbital (FMO) analysis using DFT to predict reactivity sites. Calculate HOMO-LUMO gaps to assess susceptibility to nucleophilic/electrophilic attacks. Validate with experimental kinetic studies .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
